Product packaging for SDZ 219-964(Cat. No.:CAS No. 180616-21-1)

SDZ 219-964

Cat. No.: B1170904
CAS No.: 180616-21-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SDZ 219-964 is a selective serotonin (5-HT) receptor agonist that exhibits high specificity for the 5-HT1D receptor subtype. This functional homology is particularly valuable for investigating the 5-HT1B/1D receptor system in animal models beyond rats and mice. Scientific studies have demonstrated that this compound has a distinct behavioral profile. In guinea pigs, it dose-dependently disrupts prepulse inhibition (PPI) of the startle response, a measure of sensorimotor gating, without significantly affecting the baseline startle amplitude. Concurrently, it increases locomotor activity . This makes it a critical pharmacological tool for studying neural circuits and behaviors relevant to psychiatric disorders such as schizophrenia and obsessive-compulsive disorder, where sensorimotor gating and serotonin pathways are often implicated. The compound's well-defined mechanism of action and consistent in vivo effects make this compound an essential and reliable compound for advancing neuropsychopharmacology research. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

180616-21-1

Molecular Formula

C13H19ClNO4PS

Synonyms

SDZ 219-964

Origin of Product

United States

Pharmacological Characterization of Sdz 219 964

Receptor Binding Affinity and Selectivity Profile of SDZ 219-964

Detailed quantitative data on the binding affinity of this compound to the 5-HT1D receptor, typically expressed as an inhibition constant (Ki) or dissociation constant (Kd), are not available in the reviewed scientific literature. Similarly, a comprehensive selectivity profile, which would involve screening the compound against a wide array of other serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, etc.) and other neurotransmitter receptors, is not publicly documented. This lack of data prevents the creation of a detailed data table to illustrate its binding characteristics and selectivity.

Comparative Receptor Interactions with Other Serotonin Agonists and Antagonists

While the identification of this compound as a 5-HT1D agonist provides a foundational understanding of its mechanism of action, the lack of detailed, publicly accessible pharmacological data severely limits a deeper, quantitative characterization of this compound.

Neurobiological Mechanisms Underlying Sdz 219 964 Action

Modulation of Neural Substrates and Circuitry Involved in Sensorimotor Gating

Sensorimotor gating is a fundamental neurological process that filters sensory information to prevent sensory overload and allow for appropriate responses to relevant stimuli. A common measure of this process is prepulse inhibition (PPI), where a weak prestimulus inhibits the startle response to a subsequent strong stimulus. Deficits in PPI are observed in certain neuropsychiatric disorders and can be induced in animal models by manipulating neurotransmitter systems.

Research has demonstrated that SDZ 219-964 can modulate sensorimotor gating, although its effects appear to be species-specific. In guinea pigs, this compound has been shown to disrupt PPI in a dose-dependent manner. researchgate.net This suggests that activation of 5-HT1D receptors in this species interferes with the neural circuitry responsible for filtering sensory information. The disruption of PPI by this compound in guinea pigs mirrors the effects of 5-HT1B receptor agonists in rats, pointing to a functional similarity between the rat 5-HT1B receptor and the guinea pig 5-HT1D receptor in the modulation of sensorimotor inhibition. researchgate.net

Conversely, in rats, this compound did not produce independent effects on PPI but rather had generalized stimulatory effects on startle reactivity. researchgate.net This indicates that the neural substrates underlying the effects of this compound on sensorimotor gating may differ between species. researchgate.net The neural circuits involved in sensorimotor gating are complex, involving pathways that connect the brainstem to forebrain structures, including the cortex, striatum, and thalamus. The modulation of these circuits by this compound likely occurs through its action on 5-HT1D receptors located within these key brain regions.

Table 1: Effects of this compound on Sensorimotor Gating and Locomotor Activity

Species Effect on Prepulse Inhibition (PPI) Effect on Locomotor Activity
Guinea Pig Dose-dependent disruption Increased
Rat No independent effect; generalized stimulatory effects on startle No independent effect

Influence on Putative Neurotransmitter Systems (e.g., GABAergic, Cholinergic Interneurons) within Affected Brain Regions

The effects of this compound on sensorimotor gating and other behaviors are mediated through its interaction with various neurotransmitter systems. The 5-HT1D receptors are found in brain regions rich in GABAergic and cholinergic interneurons, which play crucial roles in regulating neural activity.

While direct studies on the interaction of this compound with GABAergic and cholinergic interneurons are limited, the known distribution of 5-HT1D receptors suggests a likely influence. These receptors are located in areas such as the basal ganglia (globus pallidus, substantia nigra) and cortex, regions where GABAergic and cholinergic systems are densely integrated. wikipedia.org For instance, in the basal ganglia, cholinergic interneurons are known to synapse with GABAergic neurons. nih.gov The activation of 5-HT1D receptors by this compound could modulate the release of acetylcholine (B1216132) or GABA, thereby influencing the activity of these interconnected circuits.

Some cholinergic neurons in the forebrain have been found to co-release GABA. elifesciences.org This co-transmission adds another layer of complexity to the potential influence of this compound. By acting on presynaptic 5-HT1D receptors on these neurons, this compound could simultaneously affect both cholinergic and GABAergic signaling. Furthermore, studies have shown that GABA neurons regulate the activity of dopamine (B1211576) neurons in the ventral tegmental area (VTA), a key area in reward and motivation. frontiersin.org Given the interplay between serotonin (B10506) and dopamine systems, it is plausible that this compound could indirectly influence dopaminergic pathways through its modulation of GABAergic interneurons.

Intracellular Signaling Cascades Activated by this compound at 5-HT1D Receptors

The 5-HT1D receptor is a G protein-coupled receptor (GPCR). When an agonist like this compound binds to the 5-HT1D receptor, it initiates a cascade of intracellular events. These receptors are coupled to inhibitory G proteins (Gi/Go).

Upon activation by this compound, the associated Gi/Go protein is activated. This leads to the inhibition of the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream protein targets.

The functional consequences of this signaling cascade are diverse and depend on the specific neuronal population expressing the 5-HT1D receptors. One of the primary roles of the 5-HT1D receptor is to act as a presynaptic autoreceptor. nih.gov In this capacity, its activation by agonists like this compound can inhibit the release of serotonin from the presynaptic terminal. This provides a negative feedback mechanism to control serotonergic neurotransmission.

The intracellular signaling initiated by this compound at 5-HT1D receptors ultimately leads to the modulation of neuronal excitability and neurotransmitter release, underlying its effects on complex behaviors such as sensorimotor gating and locomotion. wikipedia.org

Behavioral Pharmacology of Sdz 219 964 in Preclinical Models

Effects on Sensorimotor Gating: Prepulse Inhibition (PPI) of Startle Response

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a process by which the brain filters out irrelevant stimuli. Deficits in PPI are observed in certain neuropsychiatric disorders, making it a valuable tool in preclinical research.

In guinea pig models, SDZ 219-964 has been shown to disrupt PPI in a dose-dependent manner. nih.gov Specifically, administrations of 1.0 mg/kg and 2.0 mg/kg of the compound resulted in a significant reduction in the inhibition of the startle response. nih.gov This finding suggests that the 5-HT1D receptor, which this compound acts upon, plays a role in the modulation of sensorimotor gating in this species. nih.gov The disruption of PPI occurred without a significant independent effect on the amplitude of the startle response itself. nih.gov

Table 1: Effect of this compound on Prepulse Inhibition (PPI) in Guinea Pigs

Dosage (mg/kg) Effect on PPI
1.0 Disruption

In contrast to the findings in guinea pigs, this compound did not demonstrate independent effects on PPI in rat models. nih.gov This suggests a species-specific difference in the role of the 5-HT1D receptor in modulating sensorimotor gating, or a difference in the compound's affinity and action at homologous receptors between the species. nih.gov The serotonin (B10506) 5-HT1B receptor in rats is considered homologous to the 5-HT1D receptor in guinea pigs and humans. nih.gov While the 5-HT1B agonist RU 24969 was found to disrupt PPI in rats, this compound did not produce a similar effect. nih.gov

Effects on Locomotor Activity

Locomotor activity is a fundamental aspect of behavior and is often assessed in preclinical studies to understand the stimulant or sedative effects of a compound.

This compound was found to increase locomotor activity in guinea pigs in a dose-dependent fashion. nih.gov Increased movement was observed at doses ranging from 0.5 mg/kg to 2.0 mg/kg. nih.gov This stimulatory effect on locomotion in guinea pigs further supports the role of the 5-HT1D receptor in modulating motor behavior in this species. nih.gov

Table 2: Effect of this compound on Locomotor Activity in Guinea Pigs

Dosage (mg/kg) Effect on Locomotor Activity
0.5 Increase
1.0 Increase

In rat models, this compound produced generalized stimulatory effects on locomotor activity. nih.gov However, these effects were not characterized as independent or as robust as the dose-dependent increases seen with the 5-HT1B agonist RU 24969 in the same species. nih.gov The spatial patterns of locomotion also exhibited qualitative differences between guinea pigs treated with this compound and rats treated with RU 24969, suggesting that the underlying neural pathways for these effects may differ. nih.gov

Qualitative Differences in Spatial Patterns of Locomotion Induced by this compound

In preclinical studies, the administration of this compound has been shown to increase locomotor activity in guinea pigs. nih.gov However, the spatial characteristics of this increased locomotion exhibit notable qualitative differences when compared to the locomotor patterns induced by the 5-HT1B agonist, RU 24969, in rats. nih.gov While detailed quantitative analysis of the spatial patterns induced by this compound in guinea pigs is not extensively documented in the available literature, the observed differences in the structure of their locomotor activity suggest that the underlying neural substrates mediating these effects may be distinct between the two species and receptor subtypes. nih.gov

The qualitative nature of these locomotor patterns provides an additional layer of behavioral analysis, suggesting that a simple measure of distance traveled does not fully capture the behavioral effects of these compounds. The distinct patterns imply that while both 5-HT1B and 5-HT1D receptor activation can lead to an increase in locomotion, the manner in which this is expressed behaviorally is not identical.

Other Relevant Behavioral Phenotypes Investigated in Animal Models

Beyond its effects on locomotion, this compound has been investigated for its influence on other behavioral paradigms, most notably prepulse inhibition (PPI) of the startle response. PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information, and its disruption is observed in certain neuropsychiatric disorders.

In guinea pigs, this compound was found to disrupt PPI in a dose-dependent manner, without significantly affecting the amplitude of the startle response itself. nih.gov This finding suggests a specific effect on the sensorimotor gating process. In contrast, when administered to rats, this compound produced generalized stimulatory effects on startle reactivity but had no independent effects on PPI or locomotor activity. nih.gov This species-specific difference in the effect of this compound on PPI further highlights the divergent functional roles of serotonin receptor subtypes across different animal models.

The table below summarizes the effects of this compound on locomotor activity and prepulse inhibition in guinea pigs.

Table 1: Effects of this compound on Locomotor Activity and Prepulse Inhibition in Guinea Pigs

Behavioral Measure Effect of this compound
Locomotor Activity Increased
Prepulse Inhibition (PPI) Disrupted (dose-dependently)
Startle Amplitude No significant effect

These findings underscore the functional similarity between the guinea pig 5-HT1D receptor and the rat 5-HT1B receptor in the modulation of sensorimotor inhibition and, to a lesser degree, locomotor activity. nih.gov

Comparative Behavioral Homology and Receptor Functional Equivalence

Functional Similarity between 5-HT1D and 5-HT1B Receptors Regarding Sensorimotor Inhibition

Research indicates a significant functional similarity between the 5-HT1D and 5-HT1B serotonin (B10506) receptors in the modulation of sensorimotor inhibition. researchgate.netnih.gov The 5-HT1B receptor in rodents is considered homologous to the 5-HT1D receptor in other mammals, including guinea pigs and humans. researchgate.netnih.gov This homology is particularly evident in their role in prepulse inhibition (PPI) of the startle response, a measure of sensorimotor gating. researchgate.netnih.gov

Experiments have shown that activation of 5-HT1B receptors in rats disrupts PPI. researchgate.netnih.gov Based on the homology, it was predicted that a 5-HT1D agonist would produce similar effects in guinea pigs. researchgate.netnih.gov This hypothesis was confirmed by studies using the 5-HT1D agonist SDZ 219-964, which was found to dose-dependently disrupt PPI in guinea pigs without significantly affecting the startle amplitude itself. nih.gov This suggests that both receptor subtypes play a crucial role in the neural circuits that regulate sensorimotor inhibition. The functional equivalence in this context points to a conserved mechanism across different mammalian species. researchgate.netnih.gov

Cross-Species Analysis of Agonist Effects: this compound in Guinea Pigs vs. RU 24969 (5-HT1B Agonist) in Rats

A cross-species comparison of the effects of the 5-HT1D agonist this compound in guinea pigs and the 5-HT1B agonist RU 24969 in rats reveals both similarities and differences in their behavioral profiles. researchgate.netnih.gov

In guinea pigs, this compound was shown to disrupt prepulse inhibition (PPI) and increase locomotor activity. nih.gov Conversely, in the same species, RU 24969 did not affect PPI but did increase locomotor activity, suggesting it may have some activity at the 5-HT1D receptor. nih.gov As anticipated, RU 24969 disrupted PPI and significantly increased locomotor activity in rats. researchgate.netnih.gov

However, the effects of this compound in rats were different from its effects in guinea pigs. In rats, this compound produced generalized stimulatory effects on startle reactivity but did not independently affect PPI or locomotor activity. researchgate.netnih.gov Furthermore, qualitative differences were observed in the spatial patterns of locomotion between guinea pigs treated with this compound and rats treated with RU 24969, indicating that the underlying neural substrates for these behaviors may differ between the species. researchgate.netnih.gov

Table 1: Comparative Effects of this compound and RU 24969 on Prepulse Inhibition (PPI)

Compound Species Effect on PPI
This compound Guinea Pig Disrupted PPI dose-dependently nih.gov
This compound Rat No independent effect on PPI researchgate.netnih.gov
RU 24969 Guinea Pig No effect on PPI nih.gov

| RU 24969 | Rat | Disrupted PPI researchgate.netnih.gov |

Table 2: Comparative Effects of this compound and RU 24969 on Locomotor Activity

Compound Species Effect on Locomotor Activity
This compound Guinea Pig Increased locomotor activity nih.gov
This compound Rat No independent effect on locomotor activity researchgate.netnih.gov
RU 24969 Guinea Pig Increased locomotor activity nih.gov

| RU 24969 | Rat | Significantly increased locomotor activity researchgate.netnih.gov |

Implications for Understanding Conserved Neural Mechanisms Across Species

The functional similarity observed between the guinea pig 5-HT1D receptor and the rat 5-HT1B receptor in modulating sensorimotor inhibition suggests the existence of conserved neural mechanisms across different species. researchgate.netnih.gov The ability of agonists for these respective receptors to disrupt PPI in each species points to a fundamental role for these serotonin receptor subtypes in the gating of sensory information. researchgate.netnih.gov

Despite this functional homology in sensorimotor inhibition, the noted differences in locomotor activity patterns and the species-specific effects of the agonists highlight important distinctions in the underlying neural circuitry. researchgate.netnih.gov These findings underscore that while some neural functions are highly conserved, the specific pathways and receptor interactions that mediate these functions can exhibit significant variation between species. Further investigation into these differences is crucial for a comprehensive understanding of the neurobiology of serotonin and for the translation of findings from animal models to human conditions.

Methodological Approaches in Sdz 219 964 Research

Design and Implementation of In Vivo Behavioral Assays

To understand the functional effects of SDZ 219-964 on the central nervous system, researchers have utilized standardized in vivo behavioral assays. These tests are designed to measure specific aspects of behavior that are known to be modulated by the serotonin (B10506) system.

Acoustic Startle Reflex and Prepulse Inhibition (PPI): The acoustic startle reflex is a measurable motor response to a sudden, loud auditory stimulus. d-nb.infonih.gov Prepulse inhibition (PPI) of this reflex is a key measure of sensorimotor gating, a neural process that filters out irrelevant stimuli. nih.gov Deficits in PPI are observed in certain neuropsychiatric disorders. In studies involving this compound, animals are placed in a startle chamber where their movements are detected by a sensor. nih.govoup.comresearchgate.net The assay involves presenting loud startling "pulses" alone, or preceded by a weaker, non-startling "prepulse." The degree to which the prepulse inhibits the startle response is calculated. Research has shown that this compound dose-dependently disrupts PPI in guinea pigs, suggesting an effect on sensorimotor gating mediated by 5-HT1D receptors. nih.gov

Open Field Locomotion: The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents. jneurosci.orguchicago.edunih.govscielo.br The apparatus is a simple, enclosed arena, often equipped with infrared beams or video tracking software to automatically record movement. nih.govscielo.br Key parameters measured include the total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and the frequency of specific behaviors like rearing. nih.govnih.gov Studies with this compound have used this assay to demonstrate its effects on motor activity. For instance, this compound was found to increase locomotor activity in guinea pigs, an effect hypothesized to be mediated by the 5-HT1D receptor. nih.govfrontiersin.org The spatial patterns of movement can also provide qualitative data, which revealed differences between the effects of this compound in guinea pigs and the 5-HT1B agonist RU 24969 in rats, suggesting the involvement of different neural pathways. nih.gov

Below is a table summarizing the behavioral effects of this compound in guinea pigs as reported in key research.

Behavioral AssayAnimal ModelCompoundKey Finding
Prepulse Inhibition (PPI)Guinea PigThis compoundDisrupts PPI dose-dependently without significantly affecting startle amplitude. nih.gov
Open Field LocomotionGuinea PigThis compoundIncreases locomotor activity. nih.govfrontiersin.org
Startle ReactivityRatThis compoundProduces generalized stimulatory effects on startle reactivity without independent effects on PPI or locomotion. nih.govfrontiersin.org

Pharmacological Manipulations and Antagonist Co-administration Techniques

A cornerstone of pharmacological research is the use of selective antagonists to confirm that a drug's effects are mediated by a specific receptor. In the context of this compound, this involves the co-administration of a 5-HT1D receptor antagonist to see if it can block the behavioral effects of the agonist.

The principle is to pre-treat an animal with a selective antagonist before administering the agonist (this compound). If the antagonist prevents the agonist-induced changes in behavior (e.g., PPI disruption or hyperlocomotion), it provides strong evidence that the effect is mediated by the targeted receptor. While specific studies detailing the co-administration of antagonists with this compound are not widely published, this technique is standard practice. For example, the effects of the 5-HT1A/B agonist RU 24969 have been shown to be blocked by the 5-HT1B/D antagonist GR 127935. nih.gov Similarly, research on another compound, SDZ NVI-085, demonstrated that its hypothermic effect in guinea pigs was blocked by the 5-HT1D antagonist GR127935, validating this approach for studying 5-HT1D receptor-mediated responses in this species. nih.gov Other antagonists, such as the 5-HT1A antagonist WAY 100635, are used as controls to ensure the effect is not mediated by other serotonin receptor subtypes. psu.edunih.gov

Selection and Utility of Specific Animal Models for Serotonin Receptor Studies

The choice of animal model is critical in serotonin research due to species differences in receptor homology and distribution.

Guinea Pig: The guinea pig is a particularly valuable model for studying the 5-HT1D receptor because its 5-HT1D receptor is homologous to the human 5-HT1D receptor. nih.govebi.ac.uk In contrast, rats and mice possess the 5-HT1B receptor, which is considered the rodent equivalent of the human 5-HT1D receptor. nih.gov Therefore, to investigate the specific functions of the 5-HT1D receptor relevant to humans, the guinea pig is the preferred non-primate model. Research has utilized guinea pigs to demonstrate the behavioral effects of this compound on PPI and locomotion, providing insights into the functional role of the 5-HT1D receptor. nih.govnih.gov

Rat: The rat is a widely used model in behavioral neuroscience and has been employed in studies with this compound for comparative purposes. nih.govdntb.gov.ua Comparing the effects of this compound in rats (which have low affinity for this compound) with its effects in guinea pigs helps to delineate the specific contributions of the 5-HT1D receptor to behavior. nih.gov Furthermore, a vast body of literature on the serotonergic system in rats provides a rich context for interpreting new findings. dntb.gov.ua For example, the differential effects of this compound on startle reactivity in rats versus guinea pigs highlighted important functional distinctions between the species' serotonin systems. nih.gov

Ex Vivo Receptor Binding Studies and Autoradiography

Ex vivo receptor binding and autoradiography are techniques used to determine the distribution and occupancy of receptors in the brain after systemic administration of a compound. nih.gov

In a typical ex vivo autoradiography protocol, an animal is treated with an unlabeled compound like this compound. nih.gov After a set time, the brain is removed, frozen, and thinly sliced. These brain sections are then incubated with a radiolabeled ligand (e.g., [3H]5-HT) that binds to the target receptor. The amount of radioligand that can bind is inversely proportional to the amount of the unlabeled drug occupying the receptors. By exposing these sections to film or a sensitive phosphor screen, a visual and quantifiable map of receptor occupancy is generated. nih.govnih.govnih.gov This method can confirm that a systemically administered drug reaches its intended target in the brain and can be used to establish a relationship between receptor occupancy and behavioral effects. While specific autoradiography studies using radiolabeled this compound are not prominent in the literature, the technique is fundamental for characterizing any CNS-active compound. Such studies would typically determine binding affinity (Ki) and receptor density (Bmax). scielo.brscielo.brnih.gov

ParameterDescriptionRelevance to this compound Research
Ki (Inhibition Constant) The concentration of a competing ligand (e.g., this compound) that will displace 50% of a specific radioligand from its receptor. A lower Ki indicates higher binding affinity. scielo.brscielo.brTo quantify the affinity of this compound for the 5-HT1D receptor compared to other receptor subtypes.
Bmax (Maximum Binding Capacity) Represents the total density of receptors in a given tissue sample. nih.govTo determine the density of 5-HT1D receptors in different brain regions.
Receptor Occupancy The percentage of receptors that are bound by a drug at a given dose.To correlate the dose of this compound administered with the engagement of 5-HT1D receptors in the brain, linking it to observed behavioral outcomes.

Molecular and Cellular Techniques for Investigating Receptor Expression and Downstream Effects

To understand the mechanisms of action of this compound at the cellular level, various molecular techniques can be employed. These methods investigate receptor expression and the intracellular signaling cascades that are triggered upon receptor activation.

Investigating Receptor Expression: Techniques like in situ hybridization (ISH) or reverse transcription-polymerase chain reaction (RT-PCR) can be used to identify and quantify the messenger RNA (mRNA) that codes for the 5-HT1D receptor. frontiersin.orgoup.com This allows researchers to map the precise anatomical distribution of cells that have the potential to express the receptor, providing a blueprint of the neural circuits that could be modulated by this compound.

Investigating Downstream Effects: The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits the enzyme adenylyl cyclase. nih.govwikipedia.org This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A common cellular assay to confirm this mechanism involves stimulating cells (that express the 5-HT1D receptor) with a compound like forskolin, which directly activates adenylyl cyclase and causes a large increase in cAMP levels. nih.govstemcell.comnih.gov The inhibitory effect of an agonist like this compound is then measured as a reduction in this forskolin-stimulated cAMP accumulation. nih.govnih.gov This provides direct evidence of the compound's functional activity at the receptor and its engagement with the downstream signaling pathway.

Future Directions and Unexplored Avenues in Sdz 219 964 Research

Elucidation of Comprehensive Downstream Signaling Pathways Mediated by 5-HT1D Receptor Activation

The 5-HT1D receptor is a G protein-coupled receptor (GPCR), and while its primary signaling mechanism is understood to be the inhibition of adenylyl cyclase, a comprehensive picture of its downstream signaling cascades is far from complete. wikipedia.org Future research should aim to meticulously map the full spectrum of intracellular events triggered by the activation of 5-HT1D receptors by SDZ 219-964.

Key areas of investigation should include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: There is evidence to suggest that 5-HT1B/1D receptors are linked to the activation of the MAPK pathway. nih.gov Further studies are needed to determine the specific components of the MAPK cascade (e.g., ERK, JNK, p38) that are modulated by this compound and the functional consequences of this activation in different neuronal populations.

Phospholipase C (PLC) and Ion Channel Modulation: While the canonical pathway involves adenylyl cyclase, the potential for 5-HT1D receptors to couple to other G proteins, such as Gq/11 or Gi/o subunits that modulate PLC activity and ion channels, respectively, warrants investigation. Understanding these alternative pathways would provide a more nuanced view of this compound's cellular effects.

Receptor Dimerization: The potential for 5-HT1D receptors to form homodimers or heterodimers with other receptors, such as the 5-HT1B receptor, could significantly influence downstream signaling. Research into the dimerization status of the 5-HT1D receptor upon binding with this compound and the resulting signaling signature is a critical unexplored avenue.

A deeper understanding of these pathways will be instrumental in explaining the full range of physiological effects attributed to this compound and could unveil novel therapeutic targets.

Investigation of Long-Term Effects and Receptor Plasticity Following Chronic Administration in Preclinical Models

The vast majority of studies involving this compound have focused on its acute effects. A significant knowledge gap exists regarding the consequences of long-term, chronic administration. It is well-established that chronic exposure to receptor agonists can lead to adaptive changes, including receptor desensitization, downregulation, and alterations in the expression of signaling-related proteins.

Future preclinical studies should be designed to address:

Receptor Desensitization and Downregulation: Quantitative analysis of 5-HT1D receptor expression and function in various brain regions following chronic treatment with this compound is essential. This would help to predict the potential for tolerance development with long-term therapeutic use.

Neuroplastic Changes: Chronic activation of 5-HT1D receptors could induce lasting changes in neuronal structure and function. frontiersin.org Investigating alterations in dendritic spine density, synaptic protein expression, and gene transcription following prolonged exposure to this compound would provide insights into its potential impact on neural plasticity.

Behavioral Consequences: Long-term studies in animal models are needed to assess the behavioral consequences of chronic this compound administration, focusing on domains such as anxiety, locomotion, and cognition. wikipedia.org

These investigations are crucial for evaluating the long-term safety and efficacy profile of any potential therapeutic application of this compound or similar 5-HT1D receptor agonists.

Development of Novel Analogs of this compound for Enhanced Selectivity or Efficacy

While this compound exhibits high selectivity for the 5-HT1D receptor, the development of novel analogs could offer further improvements in its pharmacological profile. Strategies for rational drug design could be employed to create molecules with enhanced properties.

One promising approach is the use of covalent dimerization. nih.govacs.org This strategy involves linking two monomeric ligands to create a divalent molecule. By varying the linker length and attachment points, it is possible to significantly modulate the affinity and selectivity for the target receptor. nih.govacs.org For instance, the dimerization of a 5-HT1F receptor ligand has been shown to produce dimers with exceptionally high affinity and over 10,000-fold selectivity for the 5-HT1D receptor. nih.govacs.org

Future research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound to identify key pharmacophores responsible for its affinity and efficacy.

Computational Modeling: Utilizing molecular modeling techniques to predict the binding of novel analogs to the 5-HT1D receptor and guide the synthesis of compounds with improved properties. wikipedia.org

Functional Selectivity: Designing analogs that preferentially activate specific downstream signaling pathways, a concept known as biased agonism. This could potentially separate desired therapeutic effects from unwanted side effects.

The development of such analogs would not only provide more refined research tools but also hold promise for the development of next-generation therapeutics targeting the 5-HT1D receptor.

ParameterDescriptionPotential for Enhancement
Affinity The strength of binding of a ligand to its receptor.Higher affinity could lead to greater potency.
Selectivity The degree to which a ligand binds to a specific receptor subtype over others.Increased selectivity would minimize off-target effects.
Efficacy The ability of a ligand to produce a biological response upon binding to its receptor.Modulation of efficacy could fine-tune the therapeutic effect.
Pharmacokinetics The absorption, distribution, metabolism, and excretion of a drug.Improved pharmacokinetic properties could enhance drug delivery and duration of action.

Utilization of this compound as a Pharmacological Tool for Dissecting Specific Neural Circuits

The high selectivity of this compound makes it an invaluable tool for dissecting the role of 5-HT1D receptors in specific neural circuits. By applying this compound in a localized and controlled manner, researchers can investigate the contribution of these receptors to various physiological and behavioral processes.

Future applications of this compound as a pharmacological tool include:

Microinjection Studies: Direct administration of this compound into specific brain regions, such as the basal ganglia, hippocampus, or trigeminal nucleus, would allow for the precise mapping of 5-HT1D receptor function in these areas. wikipedia.org

Optogenetics and Chemogenetics: Combining the use of this compound with genetically targeted techniques like optogenetics or DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) would enable the investigation of how 5-HT1D receptor activation modulates the activity of specific neuronal populations.

In Vivo Electrophysiology: Recording the firing patterns of individual neurons in response to the local application of this compound would provide direct evidence of its effects on neuronal excitability and information processing within a circuit.

These sophisticated approaches will be instrumental in building a more detailed understanding of the role of 5-HT1D receptors in complex brain functions.

Application in Advanced Preclinical Models to Understand Basic Neurophysiological Processes

Beyond its potential therapeutic applications, this compound can be utilized in advanced preclinical models to probe fundamental neurophysiological processes. The modulation of the 5-HT1D receptor can provide insights into the intricate mechanisms governing neuronal communication.

Future research in this domain could explore:

Synaptic Transmission and Plasticity: Investigating the effects of this compound on excitatory and inhibitory synaptic transmission in different brain regions. nih.gov This could involve patch-clamp recordings from brain slices to measure changes in synaptic currents and long-term potentiation (LTP) or long-term depression (LTD).

Nociceptive Processing: Given the role of 5-HT1D receptors in migraine, further studies using this compound in models of neuropathic and inflammatory pain could elucidate the broader role of this receptor in pain modulation. nih.gov

Neurotransmitter Release: Employing techniques such as in vivo microdialysis to measure the impact of this compound on the release of other neurotransmitters, including dopamine (B1211576), norepinephrine, and glutamate, in various brain regions.

Q & A

Q. Advanced Methodological Optimization

  • Solubility Testing : Use DMSO or biocompatible solvents, ensuring final concentrations ≤0.1% to avoid cytotoxicity.
  • Time-Kinetic Studies : Assess exposure duration effects (e.g., 24h vs. 72h) on cellular viability or target modulation.
  • Matrix Effects : Account for serum proteins in cell culture media that may bind this compound, altering bioavailability.
    Validate conditions using orthogonal methods (e.g., LC-MS for compound stability) .

What strategies resolve contradictions between in vitro and in vivo data for this compound?

Q. Advanced Data Contradiction Analysis

  • Pharmacokinetic Bridging : Measure plasma concentrations in vivo to compare with in vitro effective doses.
  • Metabolite Screening : Identify active metabolites in vivo that may not be present in vitro.
  • Tissue-Specific Effects : Use organoid models or tissue-specific knockouts to isolate confounding variables.
    Apply Bayesian statistical models to quantify uncertainty across datasets .

What are best practices for ensuring reproducibility in this compound synthesis?

Q. Methodological Rigor in Synthesis

  • Protocol Standardization : Document reaction conditions (temperature, catalysts, purity of precursors).
  • Analytical Validation : Use NMR, HPLC, and mass spectrometry to confirm compound identity and purity (>95%).
  • Batch-to-Batch Consistency : Include certificate of analysis (CoA) for each synthesis batch.
    Archive raw data and spectra in supplementary materials for peer review .

How should researchers conduct a systematic literature review on this compound?

Q. Advanced Literature Synthesis

  • Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics").
  • Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and experimental relevance.
  • Gap Analysis : Map reported findings (e.g., efficacy, toxicity) to identify understudied areas (e.g., long-term safety).
    Use tools like PRISMA flow diagrams to document search strategies .

Which statistical methods are robust for analyzing dose-response data of this compound?

Q. Advanced Data Analysis

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values in small-sample studies.
    Report effect sizes and p-values with corrections for multiple comparisons .

What ethical considerations apply to human subject research involving this compound?

Q. Methodological and Ethical Compliance

  • Informed Consent : Disclose potential risks (e.g., off-target effects) and benefits in participant documentation.
  • Safety Monitoring : Implement Data Safety Monitoring Boards (DSMBs) for clinical trials.
  • Conflict of Interest : Disclose funding sources or institutional affiliations that may bias results.
    Adhere to guidelines like the Declaration of Helsinki and local IRB protocols .

What characterization techniques validate novel derivatives of this compound?

Q. Advanced Analytical Chemistry

  • Structural Elucidation : Use X-ray crystallography or 2D-NMR (COSY, HSQC) for novel compounds.
  • Purity Assessment : Combine HPLC-DAD with charged aerosol detection (CAD) for non-UV-active impurities.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life.
    Cross-reference data with computational models (e.g., DFT for predicted spectra) .

How can researchers cross-validate findings across analytical platforms?

Q. Advanced Data Validation

  • Inter-Lab Reproducibility : Share samples with collaborating labs for blind analysis.
  • Method Harmonization : Calibrate instruments using certified reference materials (CRMs).
  • Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic outcomes.
    Use R or Python scripts for automated data alignment and outlier detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.